N-sulfinyl-4-fluoroaniline
Overview
Description
N-sulfinyl-4-fluoroaniline is an organosulfur compound with the molecular formula C6H4FNSO It is a derivative of 4-fluoroaniline, where the amino group is modified with a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-sulfinyl-4-fluoroaniline can be synthesized through the hetero-Diels–Alder reaction of N-sulfinyl per- (or poly)fluoroaniline with 1,3-dienes. This reaction yields the corresponding cycloadduct, 3,6-dihydro-1,2-thiazine-1-oxide, which can be readily converted to this compound under mild reaction conditions .
Industrial Production Methods
. This method is favored for its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-sulfinyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: 4-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-sulfinyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anticancer agents.
Industry: This compound is used in the production of dyes, surfactants, and agrochemicals.
Mechanism of Action
The mechanism of action of N-sulfinyl-4-fluoroaniline involves its interaction with molecular targets through the sulfinyl group, which acts as a strong electron-withdrawing substituent. This interaction can influence the compound’s reactivity and binding affinity to various biological molecules . The highest occupied molecular orbital (HOMO) in this compound has a specific symmetry that affects its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor to N-sulfinyl-4-fluoroaniline, used in similar applications.
2,4-Difluoroaniline: Another fluorinated aniline with different substitution patterns and reactivity.
2,3,4-Trifluoroaniline: A more heavily fluorinated derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the sulfinyl and fluorine groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-fluoro-4-(sulfinylamino)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFSBUHKAUZDKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503816 | |
Record name | 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52326-08-6 | |
Record name | 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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